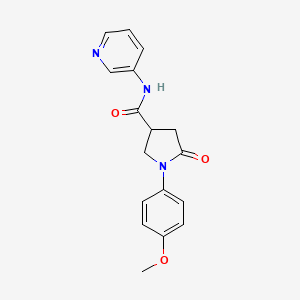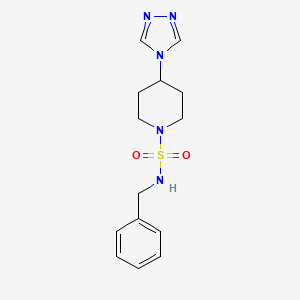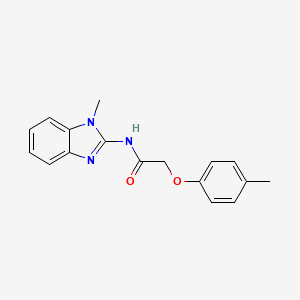
1,4-bis(tert-butylthio)phthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-bis(tert-butylthio)phthalazine, also known as BBTPh, is a heterocyclic compound that has gained attention in the field of scientific research due to its unique properties. It is a member of the phthalazine family, which is a class of organic compounds that contain a nitrogen-containing six-membered ring fused to a benzene ring. BBTPh has been found to exhibit promising bioactive properties, making it a potential candidate for various applications in biomedical research.
Mechanism of Action
The mechanism of action of 1,4-bis(tert-butylthio)phthalazine is not yet fully understood. However, studies have suggested that it may exert its bioactive properties through the inhibition of specific enzymes or pathways. For example, it has been proposed that this compound may inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. By inhibiting this enzyme, this compound may induce DNA damage and trigger apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, depending on the specific application. In cancer research, it has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle. In antiviral research, it has been found to inhibit viral replication and entry into host cells. In antibacterial research, it has been shown to disrupt bacterial cell membranes and inhibit bacterial growth.
Advantages and Limitations for Lab Experiments
One advantage of using 1,4-bis(tert-butylthio)phthalazine in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, its unique bioactive properties make it a promising candidate for drug discovery. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for research involving 1,4-bis(tert-butylthio)phthalazine. One area of focus is the development of this compound-based drugs for cancer treatment. Further studies are needed to fully understand its mechanism of action and optimize its therapeutic potential. Another area of research is the investigation of its antiviral and antibacterial properties, which may lead to the development of new treatments for infectious diseases. Additionally, studies on the pharmacokinetics and toxicity of this compound are needed to determine its safety and efficacy in humans.
In conclusion, this compound is a promising compound in scientific research due to its unique bioactive properties. Its potential applications in cancer treatment, antiviral and antibacterial research make it an exciting area of study. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Synthesis Methods
The synthesis of 1,4-bis(tert-butylthio)phthalazine can be achieved through various methods, including the reaction of 1,4-dichlorophthalazine with tert-butylthiol in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization or column chromatography. Other methods involve the use of different reagents and catalysts to achieve the desired product.
Scientific Research Applications
1,4-bis(tert-butylthio)phthalazine has shown potential in various scientific research applications, particularly in the field of medicinal chemistry. It has been found to exhibit anticancer, antiviral, and antibacterial properties, making it a promising compound for drug discovery. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. It has also been found to exhibit antiviral activity against HIV-1 and antibacterial activity against Staphylococcus aureus.
properties
IUPAC Name |
1,4-bis(tert-butylsulfanyl)phthalazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2S2/c1-15(2,3)19-13-11-9-7-8-10-12(11)14(18-17-13)20-16(4,5)6/h7-10H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDABBSREHFIFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=NN=C(C2=CC=CC=C21)SC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(6-{[(2S,5R)-5-(pyrrolidin-1-ylmethyl)tetrahydrofuran-2-yl]methyl}pyrimidin-4-yl)morpholine](/img/structure/B5366681.png)
![4-[(4aS*,8aR*)-1-isobutyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-4-oxo-1-butanesulfonamide](/img/structure/B5366685.png)
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1(2H)-pyridinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5366692.png)
![8-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5366700.png)
![{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5366704.png)

![1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-4-(2-methyl-1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5366725.png)
![1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5366729.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-methylbenzamide](/img/structure/B5366738.png)
![7-(2-chlorophenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5366743.png)
![4-(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)-4-oxobutane-1-sulfonamide](/img/structure/B5366746.png)
![(1S,5R)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5366749.png)

